Spermine(HBBB)

Beschreibung

Eigenschaften

IUPAC Name |

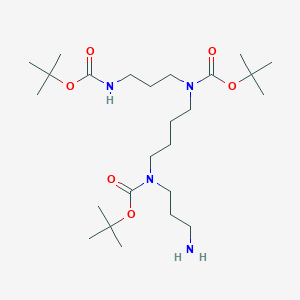

tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUPBDDDCRDPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454498 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114459-62-0 | |

| Record name | Spermine(HBBB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Spermine Synthase Catalyzed Synthesis

Spermine is biosynthesized from spermidine via the enzyme spermine synthase (EC 2.5.1.22), which transfers an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine. The reaction proceeds as follows:

Purification of spermine synthase from bovine brain revealed a homodimeric structure with a molecular weight of approximately 88 kDa. Each monomer comprises three domains: an N-terminal domain resembling S-adenosylmethionine decarboxylase, a central β-strand domain, and a C-terminal catalytic domain. The enzyme exhibits strict specificity for spermidine as the amine acceptor, with K_m values of 0.6 µM for dcAdoMet and 60 µM for spermidine.

Structural Insights and Catalytic Mechanism

Crystallographic studies of human spermine synthase in complex with 5'-methylthioadenosine (MTA) and spermidine delineate the active site architecture. The N-terminal domain facilitates dimerization, which is essential for enzymatic activity. The catalytic mechanism involves a conserved aspartate residue (Asp-191) that stabilizes the transition state during aminopropyl transfer. Inhibitors such as 5'-methylthioadenosine (K_i = 0.3 µM) and putrescine (K_i = 1.7 mM) competitively block substrate binding.

Biotechnological Applications

Recombinant spermine synthase expressed in E. coli enables scalable production. Engineered variants with enhanced thermostability (e.g., T94A mutation) improve yield in industrial fermenters.

Chemical Synthesis Strategies

Selective Protection-Deprotection Approach

A seminal method for synthesizing spermine derivatives involves selective t-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protection of primary and secondary amines. The protocol includes:

Stepwise Alkylation of 1,4-Diaminobutane

Industrial-scale synthesis often employs alkylation of 1,4-diaminobutane (putrescine) with acrylonitrile, followed by hydrogenation:

Reaction conditions (80–100°C, 10–15 atm H₂) yield spermine with 85–92% purity, requiring subsequent ion-exchange chromatography for pharmaceutical-grade material.

Industrial Production Techniques

Fermentation-Based Synthesis

Microbial fermentation using E. coli strains overexpressing spermine synthase and dcAdoMet synthetase achieves titers of 12–15 g/L. Continuous bioreactors with immobilized enzymes enhance productivity (0.8 g/L/h) while reducing dcAdoMet costs.

Analyse Chemischer Reaktionen

Types of Reactions

Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by spermine oxidase, which produces spermidine, 3-aminopropanaldehyde, and hydrogen peroxide .

Common Reagents and Conditions

Common reagents used in the reactions involving spermine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the oxidation of spermine include spermidine and 3-aminopropanaldehyde. These products play significant roles in cellular metabolism and are involved in various biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Chemistry

Spermine serves as a vital building block for synthesizing various polymers and reagents in organic synthesis. Its unique structural properties allow it to participate in complex chemical reactions, making it valuable in materials science and polymer chemistry.

Biology

In biological research, spermine is essential for cell growth and differentiation. It is widely used in cell culture studies to enhance cell viability and proliferation. Additionally, spermine's role in stabilizing DNA and RNA structures makes it a critical component in molecular biology experiments.

Medicine

Spermine has garnered attention for its potential therapeutic applications:

- Neuroprotection : Research indicates that spermine can protect neuronal cells from oxidative stress, thereby reducing neurodegeneration and cell death. It enhances autophagy and suppresses Tau protein accumulation, which is significant in neurodegenerative diseases like Alzheimer's.

- Cancer Therapy : Spermine derivatives have shown promise as anticancer agents. Studies demonstrate that spermine conjugates with chemotherapeutic drugs can enhance their efficacy by inducing DNA damage in cancer cells.

- Antimycobacterial Activity : Spermine has been shown to improve the effectiveness of first-line anti-tuberculosis drugs by increasing reactive oxygen species (ROS) levels, thus enhancing drug susceptibility against Mycobacterium tuberculosis .

Industry

In the industrial sector, spermine is utilized in the production of pharmaceuticals, cosmetics, and various industrial products due to its biochemical properties.

Neuroprotective Effects

A study demonstrated that dietary spermine could significantly reduce neuronal cell death by enhancing autophagy mechanisms. This finding suggests its potential use as a neuroprotective agent in treating neurodegenerative diseases .

Anticancer Properties

Research has shown that spermine derivatives enhance the cytotoxic effects of conventional chemotherapeutics like etoposide by inducing double-stranded DNA breaks more effectively than traditional treatments . This property highlights the potential of spermine as an adjuvant therapy in cancer treatment.

Antimycobacterial Activity

In a recent study involving Mycobacterium tuberculosis, spermine was found to synergistically enhance the efficacy of anti-tuberculosis drugs by increasing oxidative stress within bacterial cells. This suggests that incorporating spermine into treatment regimens could improve outcomes for patients with tuberculosis .

Wirkmechanismus

Spermine exerts its effects through various molecular mechanisms. It functions as a free radical scavenger, protecting DNA from oxidative damage. Spermine also stabilizes the helical structure of nucleic acids and regulates gene expression by interacting with chromatin . Additionally, it inhibits the activity of certain enzymes, such as carbonic anhydrase and glutamate receptors, which are involved in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Comparison

Spermine (CAS 71-44-3)

Spermine(HBBB) (CAS 114459-62-0)

- Structure : Boc-protected derivative with three Boc groups on primary amines.

- Molecular Weight : Estimated ~660–700 g/mol (based on Boc group additions) .

- Key Features : Increased hydrophobicity, reduced charge density, and enhanced stability against enzymatic degradation.

Table 1: Structural and Chemical Properties

| Property | Spermine | Spermine(HBBB) |

|---|---|---|

| CAS Number | 71-44-3 | 114459-62-0 |

| Molecular Formula | C₁₀H₂₆N₄ | C₃₄H₆₆N₄O₆ (estimated) |

| Charge at pH 7.4 | +4 | Neutral/Boc-masked |

| Solubility | Water-soluble | Organic solvents |

| Stability | Prone to oxidation | Enhanced stability |

Table 2: Functional Differences

| Parameter | Spermine | Spermine(HBBB) |

|---|---|---|

| Primary Use | Nutrition, basic research | Drug delivery, advanced models |

| Target Specificity | Low | High (Boc-mediated) |

| BBB Penetration | Limited | Enhanced (LNP systems) |

| Interaction with Proteins | Direct (e.g., GIRKCP) | Indirect (carrier role) |

Comparison with Other Polyamines

Spermidine (CAS 124-20-9)

- Structure: Triamine (N-(3-aminopropyl)-1,4-butanediamine).

- Molecular Weight : 145.25 g/mol.

- Role : Promotes autophagy, anti-aging effects, and cellular growth. Less potent than spermine in nucleic acid stabilization .

Biologische Aktivität

Spermine (HBBB), a polyamine compound, is gaining attention in biological research due to its diverse roles in cellular processes and potential therapeutic applications. Polyamines, including spermine, are organic compounds that play crucial roles in cellular functions such as DNA stabilization, cell proliferation, and apoptosis. This article delves into the biological activity of spermine (HBBB), focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Spermine exerts its biological effects through various mechanisms:

- Reactive Oxygen Species (ROS) Generation : Recent studies have demonstrated that spermine can induce the formation of ROS, particularly in Mycobacterium tuberculosis (M.tb). This process enhances the efficacy of anti-tuberculosis drugs like isoniazid and rifampicin by synergizing their effects through oxidative stress mechanisms .

- Polyamine Transport System (PTS) : Spermine is recognized as a substrate for the polyamine transport system, which is critical for its uptake in cells. This transport mechanism has been studied in organisms such as Leishmania donovani, where spermine-nitrobenzofurazan conjugates were developed as fluorescent probes to study polyamine transport .

- Modulation of NMDA Receptors : Spermine acts on NMDA receptors, producing both agonist and antagonist effects. This modulation influences neuronal signaling pathways and has implications for neuroprotection and neurotoxicity .

Antimycobacterial Activity

Spermine has shown promising results in enhancing the activity of first-line anti-tuberculosis drugs. In a study, it was found that spermine could significantly improve the effectiveness of isoniazid and rifampicin against M.tb by increasing ROS levels and enhancing drug susceptibility . The study suggests that incorporating spermine into TB treatment regimens could potentially shorten therapy duration and improve outcomes.

Anticancer Properties

Research indicates that spermine derivatives may possess anticancer properties. Conjugates of spermine with various anticancer agents have demonstrated enhanced activity against cancer cell lines by inducing DNA damage and apoptosis. For instance, polyamine-drug conjugates showed superior efficacy in inducing double-stranded DNA breaks compared to traditional chemotherapeutics like etoposide .

Case Studies

-

Enhancement of Antituberculosis Drug Activity :

- Study Design : Various concentrations of spermine were tested alongside standard TB drugs.

- Findings : Spermine at toxic concentrations increased ROS production, which synergistically enhanced the antimycobacterial activity of isoniazid and rifampicin.

- : Spermine could be a valuable adjunct therapy in TB treatment protocols.

-

Antitumor Activity :

- Study Design : Spermine-conjugated compounds were evaluated for their effects on hepatoma cell lines.

- Findings : Compounds showed significant inhibition of tumor growth and metastasis in animal models.

- : The dual role of spermine as a vector and active agent enhances therapeutic efficacy against cancer.

Data Summary

| Biological Activity | Mechanism/Effect | Therapeutic Implication |

|---|---|---|

| Antimycobacterial | Enhances ROS production | Potential adjunct therapy for TB |

| Anticancer | Induces DNA damage and apoptosis | Improved efficacy in cancer treatment |

| NMDA receptor modulation | Agonist/antagonist effects | Neuroprotective strategies |

Q & A

Q. Advanced Research Focus

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 values. Use Akaike information criterion (AIC) to compare model fits .

- Multivariate Analysis : Apply principal component analysis (PCA) to integrate cytotoxicity with omics datasets (e.g., metabolomics), identifying co-varied pathways .

- Reproducibility Checks : Report effect sizes with 95% confidence intervals and power analysis (α = 0.05, β = 0.2) to justify sample sizes .

How can researchers address ethical and reproducibility challenges in Spermine(HBBB) studies involving animal models?

Q. Advanced Research Focus

- 3Rs Compliance : Optimize protocols to minimize animal use (e.g., shared control groups). Use non-invasive imaging (e.g., MRI) for longitudinal tumor monitoring .

- Pre-registration : Submit detailed experimental protocols to platforms like Open Science Framework (OSF) before data collection to reduce bias .

- Data Transparency : Share raw datasets (e.g., RNA-seq FASTQ files) and code for analysis pipelines via repositories like Zenodo or GitHub .

What are the emerging techniques for studying Spermine(HBBB)’s role in epigenetic regulation?

Q. Advanced Research Focus

- ChIP-seq : Profile histone modification patterns (e.g., H3K4me3) in Spermine(HBBB)-treated cells to identify epigenetic targets .

- Single-Cell ATAC-seq : Resolve chromatin accessibility changes at single-cell resolution, correlating with phenotypic heterogeneity .

- Machine Learning : Train models to predict polyamine-driven epigenetic changes using publicly available datasets (e.g., ENCODE) .

How to validate the specificity of Spermine(HBBB) antibodies in immunohistochemistry (IHC)?

Q. Basic Research Focus

- Knockout Validation : Use CRISPR-Cas9 to generate Spermine(HBBB)-deficient cell lines. Compare IHC signals in wild-type vs. knockout tissues .

- Competition Assays : Pre-incubate antibodies with excess Spermine(HBBB) to confirm signal reduction. Include isotype-matched controls .

- Multiplex Imaging : Pair with orthogonal probes (e.g., RNA FISH for target mRNA) to confirm spatial co-localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.